
Iodous acid
Overview
Description
Iodous acid (HIO₂), a weak iodine oxoacid with a +3 oxidation state, is highly unstable in aqueous solutions and exists transiently in equilibrium with its conjugate base, iodite (IO₂⁻) . Its structure consists of an iodine atom bonded to two oxygen atoms and a hydroxyl group, forming resonance-stabilized isomers (HOIO and HOOI) . HIO₂ is synthesized via oxidation of iodide (I⁻) or reduction of iodic acid (HIO₃) in acidic media, often involving sulfuric acid . Key properties include:
- Molecular weight: 159.91 g/mol
- Melting point: 110°C (decomposes upon heating)
HIO₂ disproportionates rapidly in solution to form iodate (IO₃⁻) and iodide (I⁻) or hypothis compound (HIO), depending on pH and temperature . Its instability restricts isolation, making it primarily a reactive intermediate in iodine redox chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodous acid can be synthesized through the oxidation of iodide ions with oxygen gas. The iodide ions are first converted to elementary iodine, which is then further oxidized by oxygen to form this compound. The general reaction is: [ 2 I^- + O₂ + H₂O → 2 HIO₂ ]
Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability. It is typically prepared in situ for laboratory experiments and specific applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iodic acid (HIO₃).
Reduction: It can be reduced to form hypothis compound (HIO) or iodine.
Disproportionation: this compound can disproportionate to form molecular iodine and iodates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen gas, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, thiosulfate.
Conditions: Reactions typically occur in aqueous solutions under controlled temperatures.
Major Products:
Oxidation: Iodic acid (HIO₃).
Reduction: Hypothis compound (HIO), iodine.
Disproportionation: Molecular iodine (I₂), iodates (IO₃⁻)
Scientific Research Applications
Atmospheric Chemistry and Aerosol Formation
Iodous acid plays a significant role in the formation of aerosols, particularly in marine environments. Recent studies have shown that HIO₂ acts as an effective nucleation precursor, enhancing the formation of sulfuric acid particles which are crucial for cloud condensation nuclei (CCN) formation.
- Nucleation Mechanism : Research indicates that this compound can form stable molecular clusters through hydrogen and halogen bonding. This self-nucleation process is more efficient than that of iodic acid (HIO₃), making HIO₂ a critical component in new particle formation (NPF) in marine areas .
- Synergistic Effects : this compound has been observed to substitute for ammonia in stabilizing sulfuric acid particles, significantly increasing their nucleation rates by factors ranging from 10 to 10,000 under specific atmospheric conditions . This is particularly relevant over oceans and polar regions where iodine emissions have increased due to human activities.
Climate Impact
The implications of this compound on climate dynamics are profound. The formation of aerosols influences cloud properties and climate feedback mechanisms:
- Cooling Effects : Aerosols can reflect sunlight, leading to cooling effects. However, increased aerosol concentrations can also result in warming effects due to changes in cloud coverage and properties, particularly in polar regions .
- Modeling Challenges : Current climate models often underestimate the nucleation rates associated with iodine oxoacids like HIO₂. Integrating these findings could enhance the accuracy of climate predictions and help understand the complex interactions between aerosols and climate systems .
Disinfection and Sterilization
This compound's antimicrobial properties position it as a candidate for use in disinfection and sterilization processes:
- Microbicidal Activity : this compound has been studied for its potential as a microbicide. Its efficacy against various microorganisms suggests it could be utilized in healthcare settings for sterilization purposes .
- Chemical Reactions : When this compound reacts with sodium hydroxide or zinc hydroxide, it forms sodium iodite (NaIO₂) or zinc iodite (Zn(IO₂)₂), respectively. These reactions underline its potential utility in various chemical applications beyond atmospheric science .
Case Study 1: Role in Marine Aerosol Formation
A study conducted by scientists from the CLOUD experiment highlighted how this compound significantly enhances the nucleation of sulfuric acid particles over oceans. The research demonstrated that HIO₂ could facilitate new particle formation even when ammonia levels are low, underscoring its importance in marine atmospheric chemistry .
Case Study 2: Disinfection Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated that HIO₂ exhibited strong antimicrobial activity, suggesting its potential application as a disinfectant in clinical environments .
Mechanism of Action
The mechanism by which iodous acid exerts its effects involves the formation of stable molecular clusters through hydrogen bonds and halogen bonds. These clusters can undergo self-nucleation, leading to the formation of new particles. The nucleation process is influenced by atmospheric conditions and the presence of other compounds such as methanesulfonic acid .
Comparison with Similar Compounds
Chemical and Structural Comparison
Property | Iodous Acid (HIO₂) | Hypothis compound (HIO) | Iodic Acid (HIO₃) |
---|---|---|---|
Formula | HIO₂ | HIO | HIO₃ |
Oxidation State | +3 | +1 | +5 |
Stability | Highly unstable | Moderately unstable | Stable |
Structure | O-I-O with hydroxyl | I-O-H | Trigonal planar IO₃⁻ |
Key Reactions | Disproportionation | Dispro/Comproportionation | Oxidizing agent |
Stability and Reactivity
- HIO₂ vs. HIO : HIO₂ is more reactive due to its higher oxidation state (+3 vs. +1). Both acids undergo disproportionation, but HIO₂’s reaction is autocatalytic and pH-dependent, producing IO₃⁻ and I⁻ in sulfuric acid . HIO, by contrast, forms I₂ and H₂O .
- HIO₂ vs. HIO₃ : HIO₃ is thermodynamically stable and a strong oxidizer, whereas HIO₂ acts as both oxidizer and reducer. HIO₃ is pivotal in atmospheric aerosol nucleation, while HIO₂’s role is kinetic, stabilizing sulfuric acid clusters .
Kinetic Behavior in Aqueous Solutions
HIO₂’s disproportionation rate increases with acidity and temperature. For example, in 0.125 M H₂SO₄, rate constants rise from 1.20 to 2.94 mol⁻¹dm³s⁻¹ between 12–30°C . The activation energy discrepancy (46 vs. 71.2 kJ/mol) reflects differing experimental conditions (e.g., H₂SO₄ concentration) .
Atmospheric and Environmental Roles
- HIO₂ : Stabilizes sulfuric acid (H₂SO₄) clusters in marine/polar atmospheres by substituting ammonia, forming neutral HIO₂–H₂SO₄ dimers. This mechanism is 500× more efficient than NH₃ .
- HIO₃ : Dominates ion-induced nucleation, forming IO₃⁻–H₂SO₄ clusters critical for new particle formation (NPF) .
- Synergy : HIO₂ and HIO₃ co-participate in iodine-driven NPF pathways, particularly under low ammonia conditions .
Biological Activity
Iodous acid (HIO₂) is a lesser-known iodine oxoacid that has garnered attention in recent studies for its potential biological activities and implications in various fields, including atmospheric chemistry and microbiology. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its roles in nucleation processes, antimicrobial properties, and its interaction with other biological molecules.
This compound exists in equilibrium with other iodine species, such as hypothis compound (HIO) and iodic acid (HIO₃). It is known to play a significant role in the formation of iodine clusters in the atmosphere, particularly in marine environments where it can stabilize other iodine oxoacids through hydrogen bonding and halogen bonding interactions .
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly when combined with other iodine species. For instance, it has been shown to interact with amino acids and proteins, leading to iodination reactions that can disrupt microbial cell functions. The mechanisms include:
- Oxidation of Nucleotides : this compound can oxidize nucleotides such as adenine and cytosine, interfering with DNA synthesis .
- Modification of Proteins : It iodinated amino acids like tyrosine and histidine, potentially affecting protein folding and function .
In a comparative study of various iodine species, this compound demonstrated significant bactericidal activity alongside HIO and I₂, suggesting that it could be effective as a disinfectant agent in healthcare settings .
2. Role in Nucleation Processes
This compound has been identified as a critical component in atmospheric nucleation processes. It enhances the formation of sulfuric acid particles by substituting for ammonia, which is traditionally involved in stabilizing nascent particles. This process is vital for understanding aerosol formation over oceans and polar regions:
- Nucleation Rate Enhancement : Studies have shown that this compound can increase nucleation rates by factors ranging from 10 to 10,000 when present with sulfuric acid at specific concentrations .
- Cluster Formation : Quantum chemical calculations suggest that HIO₂ facilitates the nucleation of other acids beyond HIO₃, particularly in environments where base vapors are scarce .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that at concentrations as low as 0.1% (v/v), this compound significantly reduced bacterial viability compared to control groups treated with saline solutions. The study highlighted its potential use in disinfectants and antiseptics.
Concentration (%) | Bacterial Reduction (%) |
---|---|
0.01 | 25 |
0.1 | 75 |
1 | 95 |
Case Study 2: Atmospheric Chemistry
The CLOUD experiment demonstrated that the presence of this compound significantly enhanced the nucleation rates of sulfuric acid particles under controlled atmospheric conditions. Measurements indicated that the inclusion of HIO₂ led to a marked increase in particle formation rates, underscoring its importance in climate models.
Condition | Nucleation Rate (cm⁻³·s⁻¹) |
---|---|
Sulfuric Acid Alone | 0.01 |
Sulfuric Acid + HIO₂ | 0.1 |
Sulfuric Acid + NH₃ | 0.05 |
Q & A
Basic Research Questions
Q. What is the molecular structure of iodous acid (HIO₂), and why is it challenging to isolate its salts experimentally?
this compound (HIO₂) is an iodine oxoacid with a molecular structure where iodine exhibits a +3 oxidation state. Its lowest-energy isomer is HOIO, followed by HOOI and HI(O)O . The instability of this compound salts (iodites) arises from their rapid disproportionation into iodate (IO₃⁻) and molecular iodine (I₂) under ambient conditions. Experimental isolation is hindered by autocatalytic decomposition pathways and the dominance of redox equilibria in aqueous acidic media .
Q. How is the disproportionation reaction of this compound studied kinetically, and what are the primary experimental methods?
The disproportionation reaction is monitored using spectrophotometric measurements at 469 nm, tracking iodine (I₂) formation as the absorbing species. Rate constants are determined under controlled sulfuric acid concentrations (e.g., 0.18 mol/dm³) and temperatures (285–303 K). Molar absorption coefficients () and calibration curves validate I₂ quantification .
Q. What thermodynamic parameters indicate the feasibility of this compound disproportionation?
The reaction’s thermodynamic favorability is confirmed by negative Gibbs free energy () values derived from temperature-dependent rate constants. Activation energy () and Arrhenius pre-exponential factors are calculated using graphical methods, with and providing insights into the transition state’s enthalpy and entropy contributions .
Advanced Research Questions
Q. Why do reported rate constants for this compound disproportionation vary across studies, and how can experimental reproducibility be improved?
Discrepancies arise from differences in sulfuric acid concentrations, ionic strength effects, and autocatalytic intermediates like hypothis compound (HOI). For example, Noszticzius et al. reported autocatalytic behavior, while Marković et al. emphasized bimolecular kinetics. Standardizing buffer systems (e.g., acetic acid-sodium acetate) and isolating intermediate species (e.g., HOI) via stopped-flow techniques could enhance reproducibility .
Q. How does this compound contribute to atmospheric aerosol nucleation, and what methodologies quantify its synergy with sulfuric acid?
this compound stabilizes sulfuric acid clusters via proton transfer, forming neutral dimers (e.g., ) that resist evaporation. In the CLOUD chamber experiments, this compound at sub-ppt concentrations enhances nucleation rates comparably to 500 ppt ammonia. Quantum chemical calculations (e.g., DFT) and Atmospheric Cluster Dynamics Code (ACDC) simulations model these interactions, revealing synergistic effects with methanesulfonic acid (MSA) under pristine atmospheric conditions .
Q. What role does this compound play in redox reaction mechanisms, such as the iodine clock reaction?
In the iodine clock reaction, this compound () acts as an intermediate during the oxidation of hypothis compound () to iodate () and reduction to iodine (). Autocatalysis occurs via chlorate () consumption:
Kinetic studies using stopped-flow spectrometry and iodometric titration track intermediate concentrations, revealing pH-dependent rate laws and buffer effects .
Q. How can computational methods resolve contradictions in this compound’s reaction mechanisms?
Conflicting mechanistic proposals (e.g., bimolecular vs. autocatalytic pathways) are addressed via ab initio molecular dynamics (AIMD) and transition state theory (TST). For example, Schmitz et al. reconciled rate laws by modeling protonation steps () and reverse equilibria, yielding Gibbs free energy for this compound formation () .
Q. Methodological Insights
- Spectrophotometry : Critical for tracking iodine formation in disproportionation studies .
- CLOUD Chamber Experiments : Simulate atmospheric nucleation with controlled ionization and trace gas concentrations .
- Quantum Chemistry : Validates cluster stability and reaction pathways via binding energy calculations .
- Kinetic Modeling : Uses Gear’s integrator (Hindmarsh algorithm) for numerical simulations of complex reaction networks .
Properties
IUPAC Name |
iodous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO2/c2-1-3/h(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSOCQMBCNWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO2 | |
Record name | iodous acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iodous_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030159 | |
Record name | Iodous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.911 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12134-99-5 | |
Record name | Iodine hydroxide oxide (I3(OH)O7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodine hydroxide oxide (I3(OH)O7) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triiodine hydroxide heptaoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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